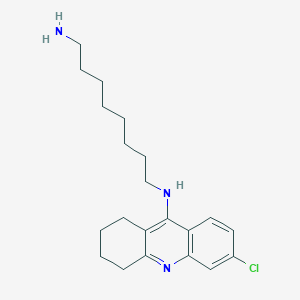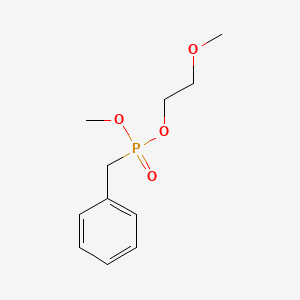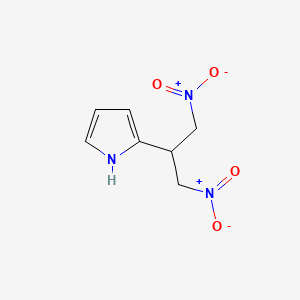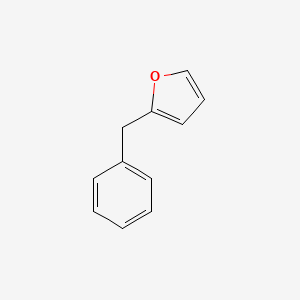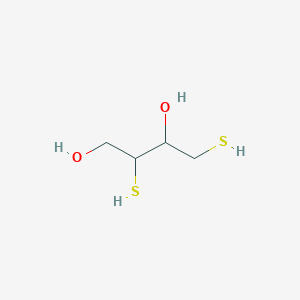![molecular formula C20H31NO4S B12535784 2-Oxazolidinone, 4-decyl-3-[(4-methylphenyl)sulfonyl]- CAS No. 675820-88-9](/img/structure/B12535784.png)
2-Oxazolidinone, 4-decyl-3-[(4-methylphenyl)sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxazolidinone, 4-decyl-3-[(4-methylphenyl)sulfonyl]- is a synthetic organic compound with the molecular formula C20H31NO4S . It belongs to the class of oxazolidinones, which are known for their antibacterial properties . The compound features a 2-oxazolidinone ring substituted with a decyl chain and a 4-methylphenylsulfonyl group, making it a unique structure in the realm of medicinal chemistry .
Preparation Methods
The synthesis of 2-Oxazolidinone, 4-decyl-3-[(4-methylphenyl)sulfonyl]- typically involves the reaction of 2-oxazolidinone with appropriate alkylating agents and sulfonyl chlorides . The reaction conditions often require the presence of a base, such as triethylamine, and a solvent like dichloromethane. The industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-Oxazolidinone, 4-decyl-3-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the sulfonyl group, using reagents like sodium hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could lead to the formation of alcohols or amines .
Scientific Research Applications
2-Oxazolidinone, 4-decyl-3-[(4-methylphenyl)sulfonyl]- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Oxazolidinone, 4-decyl-3-[(4-methylphenyl)sulfonyl]- involves the inhibition of bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of a functional 70S initiation complex, which is essential for bacterial translation . This action effectively halts bacterial growth and proliferation .
Comparison with Similar Compounds
Similar compounds include other oxazolidinones like linezolid and tedizolid . Compared to these, 2-Oxazolidinone, 4-decyl-3-[(4-methylphenyl)sulfonyl]- has a unique decyl chain and sulfonyl group, which may confer different pharmacokinetic properties and antibacterial spectrum . Linezolid and tedizolid are primarily used for treating Gram-positive bacterial infections, while the unique structure of 2-Oxazolidinone, 4-decyl-3-[(4-methylphenyl)sulfonyl]- may offer advantages in terms of potency and resistance profile .
Properties
CAS No. |
675820-88-9 |
|---|---|
Molecular Formula |
C20H31NO4S |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
4-decyl-3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C20H31NO4S/c1-3-4-5-6-7-8-9-10-11-18-16-25-20(22)21(18)26(23,24)19-14-12-17(2)13-15-19/h12-15,18H,3-11,16H2,1-2H3 |
InChI Key |
MIJNHKOMWREHKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1COC(=O)N1S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![13,15,28,30-tetrachloro-2,11,17,26-tetraoxahexacyclo[14.14.3.04,9.012,33.019,24.027,31]tritriaconta-1(31),4,6,8,12(33),13,15,19,21,23,27,29-dodecaene](/img/structure/B12535702.png)
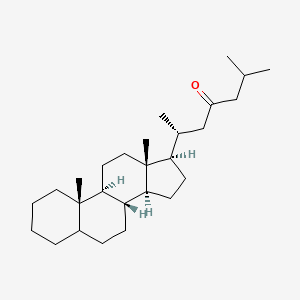

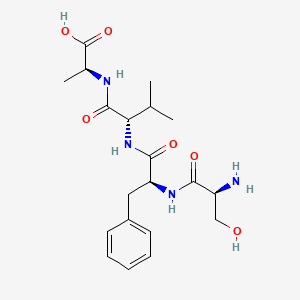
![1,2-Benzenediol, 4-[[(3-methylbutyl)thio]methyl]-](/img/structure/B12535733.png)
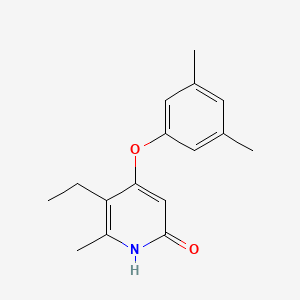
![Benzamide, 3-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12535736.png)
![1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12535739.png)
![2-[3-(2-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12535747.png)
